molecular formula C12H22O4 B1606236 Cyclohexanol, 1,1'-dioxybis- CAS No. 2407-94-5

Cyclohexanol, 1,1'-dioxybis-

Cat. No. B1606236
Key on ui cas rn: 2407-94-5
M. Wt: 230.3 g/mol
InChI Key: ZPOUDMYDJJMHOO-UHFFFAOYSA-N
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Patent
US04160769

Procedure details

In a 200 ml, 3-neck round-bottom flask equipped with a magnetic stirring bar, two addition funnels, and a thermometer, was placed 20.45 ml. of 30% hydrogen peroxide. One addition funnel was charged with 41.3 ml. of distilled cyclohexanone and the other with 82.6 ml of water. The contents of the two addition funnels were discharged gradually and constantly into the stirred round-bottom flask whose contents were kept at a constant temperature of about 25°-26° C. No exothermicity was noted. After both addition funnels were emptied into the round-bottom flask stirring was continued overnight.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
82.6 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][OH:2].[C:3]1(=[O:9])[CH2:8][CH2:7][CH2:6][CH2:5][CH2:4]1>O>[CH2:6]1[CH2:7][CH2:8][C:3]([O:1][O:2][C:3]2([OH:9])[CH2:8][CH2:7][CH2:6][CH2:5][CH2:4]2)([OH:9])[CH2:4][CH2:5]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCC1)=O
Step Three
Name
Quantity
82.6 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 200 ml, 3-neck round-bottom flask equipped with a magnetic stirring bar
ADDITION
Type
ADDITION
Details
two addition funnels
ADDITION
Type
ADDITION
Details
One addition funnel
ADDITION
Type
ADDITION
Details
was charged with 41.3 ml
ADDITION
Type
ADDITION
Details
The contents of the two addition funnels
CUSTOM
Type
CUSTOM
Details
were kept at a constant temperature of about 25°-26° C
CUSTOM
Type
CUSTOM
Details
After both addition funnels were emptied into the round-bottom flask

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
C1CCC(CC1)(O)OOC2(CCCCC2)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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